molecular formula C13H22N2O4 B580573 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane CAS No. 1363381-43-4

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Cat. No.: B580573
CAS No.: 1363381-43-4
M. Wt: 270.329
InChI Key: PSJVWIIBVVDMHJ-UHFFFAOYSA-N
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Description

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (CAS 1363381-43-4) is a Boc-protected spirocyclic building block of high value in organic synthesis and pharmaceutical research. Its structure features a rigid spirocyclic core that can impart conformational stability to target molecules, a property highly beneficial in drug design for enhancing binding affinity and selectivity . The compound is primarily employed as a key intermediate for the preparation of more complex molecules, particularly in the development of peptidomimetics and other biologically active compounds . The tert-butoxycarbonyl (Boc) protecting group on the amine can be selectively removed under mild acidic conditions to expose the reactive amine functionality for further chemical modifications . Researchers utilize this scaffold in the creation of novel heterocyclic compounds for various therapeutic applications. Similar 1-oxa-4,9-diazaspiro[5.5]undecane scaffolds have demonstrated significant pharmacological activity, such as functioning as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) in the development of new analgesics . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-4-5-13(9-15)6-8-18-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJVWIIBVVDMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128261
Record name 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-43-4
Record name 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation of N-Boc-Piperidone

The synthesis commences with N-Boc-piperidone (Compound 6 in Scheme 1 of), which undergoes epoxidation using the Corey–Chaykovsky reagent (dimethylsulfonium methylide). This reagent facilitates the conversion of the ketone to an epoxide (7 ) via nucleophilic attack on the carbonyl carbon, followed by intramolecular displacement. The reaction is typically conducted in dimethyl sulfoxide (DMSO) at 0–25°C, yielding the epoxide in >75% purity.

Reaction Conditions

  • Reagent : Dimethylsulfonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride).

  • Solvent : Anhydrous DMSO.

  • Temperature : 0°C to room temperature (rt).

  • Yield : 70–85%.

Epoxide Ring-Opening with Amines

The epoxide (7 ) undergoes ring-opening with a primary amine (8 ), such as benzylamine or phenethylamine, to form a β-amino alcohol intermediate (9 ). This step proceeds via nucleophilic attack at the less hindered epoxide carbon, favoring trans-diaxial ring-opening. The reaction is thermally promoted (50–80°C) in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile.

Representative Procedure

  • Substrate : Epoxide 7 (1.0 equiv).

  • Amine : Phenethylamine (1.2 equiv).

  • Solvent : THF.

  • Temperature : 50°C, 2–4 hours.

  • Yield : 80–90%.

Acylation and Cyclization

The β-amino alcohol (9 ) is acylated with chloroacetyl chloride (10 ) under biphasic conditions (ethyl acetate/water) to form an amide intermediate (11 ). Subsequent treatment with potassium tert-butoxide induces intramolecular cyclization, forging the spiro[5.5]undecane core (12 ). The Boc group remains unaffected due to its stability under basic conditions.

Critical Parameters

  • Acylating Agent : Chloroacetyl chloride (1.5 equiv).

  • Base : Potassium tert-butoxide (2.0 equiv).

  • Solvent : THF at −30°C to rt.

  • Yield : 65–75%.

Final Purification and Characterization

The crude product is purified via flash chromatography (SiO₂, dichloromethane/methanol gradient) to isolate 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane. Analytical confirmation includes:

  • ¹H NMR : Characteristic signals for Boc methyl groups (δ 1.4 ppm) and spirocyclic protons (δ 3.5–4.5 ppm).

  • HPLC : Purity ≥95% (UV detection at 254 nm).

Comparative Analysis of Synthetic Routes

The table below summarizes key variations in reaction conditions and yields for critical steps:

StepReagent/BaseSolventTemperatureYield (%)Reference
EpoxidationDimethylsulfonium methylideDMSO0°C → rt85
Epoxide ring-openingPhenethylamineTHF50°C90
AcylationChloroacetyl chlorideEtOAc/H₂Ort78
CyclizationKOtBuTHF−30°C70

Challenges and Optimization Strategies

Stereochemical Control

The spiro center’s configuration is influenced by the epoxide ring-opening step. Using chiral amines or asymmetric catalysis can enhance enantioselectivity, though this remains underexplored for 8-Boc derivatives.

Byproduct Mitigation

  • Dimerization : Low temperatures (−30°C) during cyclization reduce undesired intermolecular reactions.

  • Oxazolone Formation : Strict anhydrous conditions prevent hydrolysis of the acyl intermediate.

Industrial-Scale Considerations

Scale-up necessitates:

  • Continuous Flow Reactors : For precise control of exothermic steps like epoxidation.

  • Crystallization-Driven Purification : To replace chromatography for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Heteroatom Arrangement

  • Oxygen vs. Nitrogen : Compounds like 1,7-dioxaspiro[5.5]undecane (two oxygens) exhibit volatility and pheromonal activity in insects , whereas diaza derivatives (e.g., 8-Boc-2-oxo-3-oxa-1,8-diaza) are more likely to engage in hydrogen bonding and enzymatic interactions due to nitrogen lone pairs .
  • Substituent Effects : The Boc group in this compound increases steric bulk and protects amines during synthesis, contrasting with ethoxycarbonyl or methyl groups in analogs (e.g., 6c, S4a), which influence solubility and bioactivity .

Biological Activity

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is a synthetic compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structural features involving two or more rings sharing a common atom. This compound has gained interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The compound is identified by its chemical formula and structure, which includes a Boc (tert-butyloxycarbonyl) protecting group. The presence of nitrogen and oxygen atoms within the spirocyclic framework contributes to its diverse reactivity and biological interactions.

Biological Activity

Research on the biological activities of this compound has revealed several key findings:

  • Antimicrobial Activity : Studies have indicated that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth. Specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.
  • Neuroprotective Effects : There is emerging evidence that spirocyclic compounds can exhibit neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Research Findings and Case Studies

A review of existing literature highlights various studies exploring the biological activities of related compounds:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with MIC values in the low µg/mL range.
Anticancer ActivityShowed selective cytotoxicity towards specific cancer cell lines with IC50 values indicating significant activity.
Neuroprotective StudiesFound to reduce oxidative stress markers in neuronal cell cultures, suggesting potential for neuroprotection.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.
  • Interaction with Cellular Targets : Binding to specific receptors or proteins within cells can alter signaling pathways, leading to apoptosis or cell cycle arrest.

Q & A

Q. What are the key synthetic strategies for constructing the spiro[5.5]undecane scaffold in 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane?

The spiro[5.5]undecane core is typically synthesized via Prins cyclization or intramolecular nucleophilic alkylation . For example, Prins cyclization of ketone precursors with diols or thiols under acidic conditions forms the spirocyclic oxa/aza rings . Asymmetric synthesis routes, such as using chiral α-amino nitriles followed by organometallic additions, enable stereochemical control of nitrogen atoms . Boc protection (tert-butoxycarbonyl) is introduced early to preserve amine functionality during subsequent steps .

Q. How is the stereochemistry of spirocyclic compounds like this compound characterized?

13C NMR and X-ray crystallography are critical for resolving stereochemistry. For instance, 13C NMR distinguishes axial/equatorial substituents by analyzing chemical shifts of spiro carbons and adjacent heteroatoms . X-ray diffraction confirmed the (2S,6R,8S) configuration in related spiroacetals, which is common in bioactive spirocycles . Chiral HPLC or polarimetry may supplement these methods for enantiomeric purity assessment .

Q. What functional group compatibility challenges arise during the synthesis of this compound?

The Boc group is sensitive to strong acids (e.g., TFA), requiring careful deprotection conditions. The oxo (keto) and oxa (ether) moieties may interfere with reducing agents (e.g., LiAlH₄) or nucleophilic substitutions. Protecting group strategies (e.g., silyl ethers for hydroxyl intermediates) and mild reaction conditions (e.g., room-temperature cyclizations) mitigate side reactions .

Advanced Research Questions

Q. How can the antituberculosis activity of this compound derivatives be optimized?

Structure-activity relationship (SAR) studies focus on modifying substituents at the spiro nitrogen and oxo positions. For example:

  • N-Alkylation : Introducing hydrophobic groups (e.g., pentyl) enhances binding to the MmpL3 protein in M. tuberculosis .
  • Oxo replacement : Replacing the ketone with a thiocarbonyl group improves metabolic stability .
  • Bioisosteres : Substituting the Boc group with carbamates or ureas modulates solubility and target affinity . In vitro MIC assays against M. tuberculosis H37Rv and cytotoxicity profiling in HEK293 cells are used for iterative optimization .

Q. What experimental approaches resolve contradictions in reported bioactivity data for spirocyclic diaza compounds?

Contradictions often arise from stereochemical variability or assay conditions . To address this:

  • Enantiomer separation : Use chiral columns to isolate (R)- and (S)-enantiomers and test separately .
  • Standardized assays : Validate activity against isogenic bacterial strains (e.g., MmpL3-overexpressing M. smegmatis) to confirm target specificity .
  • Metabolic stability screening : Compare half-lives in liver microsomes to rule out false negatives due to rapid degradation .

Q. How do computational methods aid in designing derivatives of this compound for neuroprotective applications?

Molecular docking (e.g., AutoDock Vina) predicts binding to neuroprotective targets like NMDA receptors or tau proteins. Key steps include:

  • Pharmacophore modeling : Prioritize derivatives with hydrogen-bond acceptors (oxo group) and hydrophobic spiro rings .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify high-affinity candidates .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration, leveraging the compound’s low polar surface area (<80 Ų) .

Q. What role does the spirocyclic conformation play in dual ligand activity for GPCR targets?

The rigid spiro structure enforces a specific dihedral angle between the oxa and diaza rings, enabling simultaneous binding to orthosteric and allosteric GPCR sites. For example:

  • D2 dopamine receptor : The spiro scaffold acts as a core for attaching arylpiperazine (orthosteric) and benzamide (allosteric) moieties .
  • Conformational analysis : 2D NOESY NMR confirms restricted rotation, which is critical for maintaining dual binding .

Methodological Notes

  • Stereochemical Control : Asymmetric synthesis via RCM (ring-closing metathesis) or bromine-mediated cyclization ensures enantiopure products .
  • Biological Testing : Use in vitro models (e.g., M. tuberculosis H37Rv for antituberculosis activity) and in vivo pharmacokinetic studies in rodents for lead validation .
  • Data Reproducibility : Publish full synthetic protocols (e.g., equivalents of reagents, reaction times) and raw spectral data to address variability .

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